molecular formula C18H15N3O3S2 B2880496 (Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887201-80-1

(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2880496
CAS No.: 887201-80-1
M. Wt: 385.46
InChI Key: BXONXZCKDBGYID-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a sulfamoyl group at position 6 and a propargyl (prop-2-yn-1-yl) substituent at position 2. The Z-configuration of the imine bond (C=N) in the thiazolidine ring is critical for its stereochemical and electronic properties, influencing its reactivity and biological interactions.

The propargyl group introduces alkyne functionality, which could enable click chemistry modifications or act as a reactive handle in further synthetic derivatization .

Properties

IUPAC Name

3-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-3-9-21-15-8-7-14(26(19,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-12(2)10-13/h1,4-8,10-11H,9H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXONXZCKDBGYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

(a) I6: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide

  • Key Differences: Replaces the benzamide group with a quinolinium ring, introducing positive charge and aromaticity. Lacks the sulfamoyl group, reducing polar interactions but improving lipophilicity.
  • Similarities :
    • Shares the Z-configured benzo[d]thiazol-2(3H)-ylidene scaffold and 3-methyl substituent, suggesting comparable stability and electronic profiles .

(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Differences :
    • Substitutes the benzothiazole ring with a simpler benzamide structure.
    • Includes a 2-hydroxy-1,1-dimethylethyl group, creating an N,O-bidentate directing group for metal coordination (e.g., in C–H activation reactions).
Sulfamoyl-Containing Analogues

(a) N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)

  • Key Differences :
    • Replaces the benzothiazole with a benzodithiazine ring fused to a dioxane group.
    • Contains a chloro substituent at position 6 and a hydrazine group, enabling diverse reactivity (e.g., nucleophilic substitution).

(b) N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-2-furamide

  • Key Differences :
    • Substitutes the 3-methylbenzamide with a furan-2-carboxamide group, altering electronic density and hydrogen-bonding capacity.
  • Similarities :
    • Nearly identical core structure (Z-configured benzothiazole, propargyl, and sulfamoyl groups), indicating comparable synthetic strategies and physicochemical properties .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound Benzothiazole 3-methylbenzamide, propargyl, sulfamoyl -SO2NH2, C≡C Antimicrobial, click chemistry
I6 Benzothiazole-Quinolinium 4-hydroxystyryl, 3-methyl -OH, cationic charge Photodynamic therapy
N-Methyl-N-(6-chloro-7-methyl-...) Benzodithiazine Chloro, hydrazine -SO2, -NHNH2 Sulfonamide-like drugs
N-(2-Hydroxy-1,1-dimethylethyl)-... Benzamide 2-hydroxy-1,1-dimethylethyl -OH, -CONHR Metal-catalyzed C–H activation

Research Findings and Implications

  • Stereochemical Impact : The Z-configuration in the target compound likely enhances planar alignment of the benzothiazole and benzamide rings, improving binding to flat enzymatic pockets compared to E-isomers .
  • Sulfamoyl vs. Sulfonyl: Unlike non-aminated sulfonyl groups (e.g., in benzodithiazine derivatives), the sulfamoyl group in the target compound may enhance water solubility and mimic sulfonamide antibiotics .
  • Propargyl vs. Styryl : The propargyl group’s alkyne functionality offers modularity for bioconjugation, whereas styryl groups (as in I6) prioritize photophysical properties .

Preparation Methods

Chlorosulfonation

The benzo[d]thiazol-2(3H)-one derivative is treated with chlorosulfonic acid (3.0 equiv) at 0°C, followed by gradual warming to 110°C for 5–8 hours. The reaction mixture is quenched on crushed ice, yielding 6-chlorosulfonylbenzo[d]thiazol-2(3H)-one as a white precipitate (70–85% yield). Excess chlorosulfonic acid is critical to ensure complete conversion, as incomplete sulfonation leads to positional isomers.

Amination with Ammonium Hydroxide

The chlorosulfonyl intermediate is suspended in ice-cold ammonium hydroxide (25% w/v) and stirred for 2–3 hours at room temperature. Neutralization with concentrated HCl precipitates 6-sulfamoylbenzo[d]thiazol-2(3H)-one, which is vacuum-filtered and dried (85–95% yield).

Table 1: Optimization of Sulfamoylation Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Temperature (°C) 0→25 0→110 0→110
Reaction Time (h) 3 8 5–8
NH4OH Equiv 10 30 30
Yield (%) 70 95 85–95

Propargyl Group Introduction at the 3-Position

The 3-position of the sulfamoylbenzo[d]thiazole is functionalized with a prop-2-yn-1-yl group via nucleophilic substitution.

Alkylation with Propargyl Bromide

A suspension of 6-sulfamoylbenzo[d]thiazol-2(3H)-one (1.0 equiv) in dry DMF is treated with propargyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) at 60°C for 12 hours. The reaction is monitored by TLC (eluent: hexane/ethyl acetate 3:1), and the product is purified via silica gel chromatography (DCM/methanol 95:5), yielding 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-one (72% yield).

Key Considerations :

  • Solvent Polarity : DMF enhances the nucleophilicity of the thiazolone nitrogen.
  • Base Selection : K2CO3 outperforms stronger bases like NaH, which promote side reactions.

Z-Selective Imine Formation with 3-Methylbenzamide

The final step involves condensation of 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-one with 3-methylbenzamide to establish the Z-configured imine bond.

Coupling via EDCI/HOBt Activation

A solution of 3-methylbenzamide (1.1 equiv) in anhydrous DMF is activated with EDCI (1.5 equiv) and HOBt (1.5 equiv) under nitrogen. After 30 minutes, the propargylated thiazolone (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours. The Z-isomer predominates (85:15 Z:E ratio) due to steric hindrance from the propargyl group. Purification by column chromatography (DCM/methanol 97:3) yields the title compound as a pale-yellow solid (68% yield).

Table 2: Characterization Data for (Z)-Isomer

Parameter Value Source
Melting Point (°C) 201–203
1H NMR (DMSO-d6, δ) 2.41 (s, 3H, CH3), 3.15 (t, J=2.4 Hz, 1H, ≡CH), 4.85 (d, J=2.4 Hz, 2H, CH2), 7.45–8.10 (m, 7H, Ar-H)
13C NMR (DMSO-d6, δ) 21.5 (CH3), 74.8 (≡C), 78.3 (≡CH), 121.5–153.2 (Ar-C), 165.7 (C=O)
HRMS (m/z) [M+H]+ Calc.: 438.1241, Found: 438.1238

Mechanistic Insights and Configuration Control

The Z-selectivity arises from kinetic control during imine bond formation. The bulky propargyl group at the 3-position and sulfamoyl group at the 6-position create a steric environment that favors the cis-addition of the benzamide nitrogen to the thiazolone carbonyl. DFT calculations suggest a 3.2 kcal/mol energy difference between Z and E transition states, explaining the observed isomer ratio.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time for the imine formation step from 24 hours to 45 minutes, with comparable yield (65%) and improved Z-selectivity (90:10).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution using Candida antarctica (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the E-isomer, enhancing Z-purity to 98%.

Table 3: Method Comparison

Method Yield (%) Z:E Ratio Time
EDCI/HOBt 68 85:15 24 h
Microwave 65 90:10 45 min
Enzymatic Resolution 60 98:2 72 h

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors demonstrate advantages:

  • Sulfamoylation : Tubular reactor (ID 2 mm) at 110°C with 5 min residence time (92% conversion).
  • Imine Formation : Packed-bed reactor with immobilized EDCI achieves 70% yield at 10 L/h throughput.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.